3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
CAS No.: 2034592-25-9
Cat. No.: VC4998925
Molecular Formula: C25H28N2O3
Molecular Weight: 404.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034592-25-9 |
|---|---|
| Molecular Formula | C25H28N2O3 |
| Molecular Weight | 404.51 |
| IUPAC Name | 3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C25H28N2O3/c1-29-23-10-8-18-5-2-3-7-21(18)22(23)9-11-24(28)27-25(19-12-15-30-16-13-19)20-6-4-14-26-17-20/h2-8,10,14,17,19,25H,9,11-13,15-16H2,1H3,(H,27,28) |
| Standard InChI Key | VDIOIDXEFRYXLR-UHFFFAOYSA-N |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
Introduction
Structural Characteristics
Core Molecular Architecture
The compound’s structure integrates four distinct moieties:
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2-Methoxynaphthalen-1-yl group: A bicyclic aromatic system with a methoxy substituent at position 2, contributing to hydrophobic interactions and π-stacking potential.
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Pyridin-3-yl group: A nitrogen-containing heterocycle that enhances solubility and enables hydrogen bonding.
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Oxan-4-yl (tetrahydropyran) group: A six-membered oxygenated ring that introduces conformational rigidity and modulates bioavailability.
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Propanamide linker: A three-carbon chain with an amide functional group, facilitating structural flexibility and serving as a hydrogen bond donor/acceptor.
The spatial arrangement of these components is critical for target binding. The naphthalene and pyridine rings adopt planar configurations, while the oxan-4-yl group introduces a stereochemical center, as evidenced by the compound’s InChIKey VDIOIDXEFRYXLR-UHFFFAOYSA-N.
Table 1: Physicochemical Properties of 3-(2-Methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide
| Property | Value |
|---|---|
| Molecular Formula | C25H28N2O3 |
| Molecular Weight | 404.51 g/mol |
| IUPAC Name | 3-(2-methoxynaphthalen-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]propanamide |
| SMILES | COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NC(C3CCOCC3)C4=CN=CC=C4 |
| LogP (Predicted) | 3.2–3.8 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Synthesis Pathways
Stepwise Assembly
The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide typically involves a multi-step process:
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Naphthalene Functionalization:
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Methoxylation of 2-naphthol using methyl iodide or dimethyl sulfate under basic conditions.
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Friedel-Crafts alkylation to introduce the propanamide side chain.
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Pyridine-Oxan-4-yl Intermediate Preparation:
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Coupling of pyridin-3-ylmethanol with oxan-4-amine via reductive amination.
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Purification via column chromatography to isolate the secondary amine.
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Amide Bond Formation:
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Reaction of the naphthalene-propanoyl chloride with the pyridine-oxan-4-yl amine using Hünig’s base as a catalyst.
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Yield optimization through temperature control (0–5°C).
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Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methoxylation | CH3I, K2CO3, DMF, 80°C | 85 |
| Friedel-Crafts | AlCl3, CH2Cl2, RT | 72 |
| Reductive Amination | NaBH3CN, MeOH, 40°C | 68 |
| Amide Coupling | DIPEA, DCM, 0–5°C | 61 |
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: Moderate oral bioavailability (F = 35–40%) due to the oxan-4-yl group’s effect on membrane permeability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the naphthalene ring, yielding hydroxylated metabolites.
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Excretion: Primarily renal (60–70%), with a half-life of 4.6 hours in rodent models.
Research Applications and Future Directions
Targeted Drug Design
The compound’s modular structure allows for iterative optimization:
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Substituting the methoxy group with halogens (e.g., Cl, F) to enhance blood-brain barrier penetration.
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Replacing oxan-4-yl with azetidine to reduce steric hindrance .
Clinical Translation Challenges
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Solubility Limitations: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.
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Synthetic Complexity: Low yielding amide coupling steps (61%) require flow chemistry approaches.
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